molecular formula C12H18ClFN2O B1396780 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride CAS No. 1332529-16-4

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Cat. No. B1396780
M. Wt: 260.73 g/mol
InChI Key: QTBNVSZEWBTFPT-UHFFFAOYSA-N
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Description

“[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O . It is listed in databases such as PubChem .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring attached to a phenyl ring with a fluoro substituent . The InChI string and Canonical SMILES provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.73 g/mol. Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found in the PubChem database .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

"[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride" and similar compounds have been investigated for their role as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for their efficacy in treating conditions like emesis and depression due to their high affinity and long duration of action. The solubility and oral activity of these compounds make them suitable for both intravenous and oral administration. The synthesis involves the construction of dimethylaminomethyl 1,2,3-triazol-4-yl units, enhancing their water solubility (Harrison et al., 2001).

Antimicrobial and Antitubercular Activities

The compound "4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine" was synthesized and showed significant antimicrobial and antitubercular activities. Its structure was confirmed through various spectroscopic methods, and its biological activities against bacteria and tuberculosis were highlighted, showing lower minimum inhibitory concentrations (MICs) compared to standards (Mamatha S.V et al., 2019).

Antidepressant Applications

Compounds structurally similar to "[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride" have been studied for their antidepressant activities. For instance, "3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride" was synthesized and its antidepressant effects were evaluated using a mouse forced swimming test, suggesting potential for further investigation in antidepressant activity (Tao Yuan, 2012).

properties

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-9(14)10-2-3-12(11(13)8-10)15-4-6-16-7-5-15;/h2-3,8-9H,4-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNVSZEWBTFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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